molecular formula C12H7BrClN3 B3282163 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745828-05-1

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3282163
Key on ui cas rn: 745828-05-1
M. Wt: 308.56 g/mol
InChI Key: JKMRKAXPWDLAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07321040B2

Procedure details

To a flame-dried flash under nitrogen was added Rieke zinc (2.3 mL, 1.75 mmol). The total volume of the reaction was brought to 5 mL using dry THF. To the slurry was added dibromoethane (10.0 μL, 0.01 mmol), and the reaction warmed to 65° C. for 3 minutes. The reaction was then cooled to 35° C., and chlorotrimethylsilane (30.0 μL, 0.25 mmol) added, and the resulting reaction stirred for 30 minutes at 35° C. Benzyl bromide (55 uL, 0.46 mmol), was added and the reaction stirred a further 30 minutes at 35° C. To the mixture was then added 6-bromo-3-(2-chloro-phenyl)-[1,2,4]triazolo[4,3-a]pyridine (136 mg, 0.44 mmol) and Pd(PPh3)4 and the temperature increased to 50° C. Flash chromatography purification (elution with 35-85% ethyl acetate/hexane), followed by preparatory HPLC (15-80% water/acetonitrile) of the crude reaction mixture yielded the title compound (10 mg, 7%). MS (M+1)=320.4.
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
30 μL
Type
reactant
Reaction Step Two
Quantity
55 μL
Type
reactant
Reaction Step Three
Quantity
136 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
2.3 mL
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
7%

Identifiers

REACTION_CXSMILES
BrC(Br)C.Cl[Si](C)(C)C.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Br[C:19]1[CH:20]=[CH:21][C:22]2[N:23]([C:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[Cl:34])=[N:26][N:27]=2)[CH:24]=1>[Zn].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[CH2:10]([C:19]1[CH:20]=[CH:21][C:22]2[N:23]([C:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[Cl:34])=[N:26][N:27]=2)[CH:24]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:39,41,60,79|

Inputs

Step One
Name
Quantity
10 μL
Type
reactant
Smiles
BrC(C)Br
Step Two
Name
Quantity
30 μL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
55 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
136 mg
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C2=C(C=CC=C2)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
2.3 mL
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 35° C.
CUSTOM
Type
CUSTOM
Details
the resulting reaction
STIRRING
Type
STIRRING
Details
the reaction stirred a further 30 minutes at 35° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Flash chromatography purification (elution with 35-85% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
reaction mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=CC=2N(C1)C(=NN2)C2=C(C=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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